molecular formula C16H13NO3S B14306126 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- CAS No. 117966-22-0

1H-Indole, 2-acetyl-1-(phenylsulfonyl)-

Cat. No.: B14306126
CAS No.: 117966-22-0
M. Wt: 299.3 g/mol
InChI Key: XBQURWIIONNAKF-UHFFFAOYSA-N
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Description

1H-Indole, 2-acetyl-1-(phenylsulfonyl)-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- typically involves the reaction of indole derivatives with acetylating and sulfonylating agents. One common method is the Larock indole annulation reaction, which uses palladium(II) acetate, 1,1′-bis(diphenylphosphino) ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C to produce the desired indole derivative with high regioselectivity .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors and enzymes, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Uniqueness: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- is unique due to the presence of both acetyl and phenylsulfonyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the indole nucleus provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

CAS No.

117966-22-0

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-2-yl]ethanone

InChI

InChI=1S/C16H13NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-11H,1H3

InChI Key

XBQURWIIONNAKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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